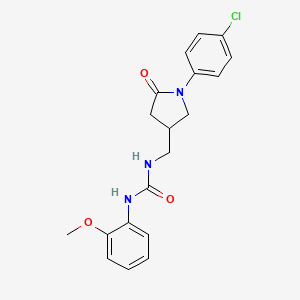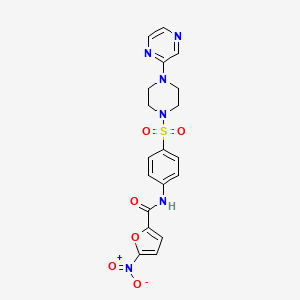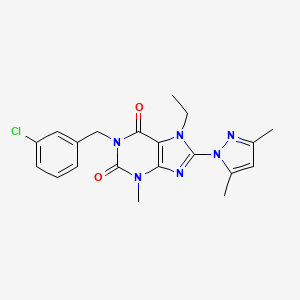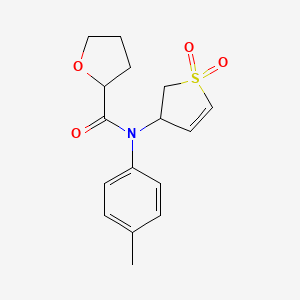
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of pyrrolidin-3-one, which is a cyclic amide that has been extensively studied for its biological activity. The synthesis method of this compound is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
Urea Biosensors in Scientific Research
Urea biosensors have shown significant advancements, especially in detecting and quantifying urea concentration. Urea is a crucial organic compound found as a result of various processes, including human metabolism where it serves as an end product of nitrogen metabolism. Elevated urea levels in the human body can lead to critical conditions like renal failure and urinary tract obstruction, while lower levels may indicate hepatic failure. Urea biosensors utilize the enzyme urease as a bioreceptor element, with recent decades seeing the use of nanoparticles, conducting polymers, and carbon materials to improve enzyme immobilization and sensing parameters. This comprehensive review on urea biosensors provides valuable insights into their development and application across different fields, including medical diagnostics and environmental monitoring, highlighting the critical role of biosensors in current research efforts (S. Botewad et al., 2021).
Urease Inhibitors and Therapeutic Applications
Urease inhibitors have garnered attention for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. This review of patent literature on urease inhibitors outlines their development and potential medical applications, highlighting various chemical classes, including hydroxamic acids and urea derivatives. The discussion points towards the necessity of exploring urease inhibition further, considering the limited use of available inhibitors and the ongoing search for effective and safe treatments for infections associated with urease activity (Paulina Kosikowska & Łukasz Berlicki, 2011).
Ureas in Drug Design
Ureas play a significant role in drug design due to their unique hydrogen bonding capabilities, making them integral in forming drug-target interactions. This review highlights the broad range of bioactivities associated with urea derivatives in modulating biological targets, including kinases and proteases. The incorporation of the urea moiety in medicinal chemistry is underlined, showcasing its importance in enhancing selectivity, stability, and pharmacokinetic profiles of lead molecules. This research confirms urea's value in drug development, encouraging its continued exploration as a structural motif in future therapeutic agents (A. Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-5-3-2-4-16(17)22-19(25)21-11-13-10-18(24)23(12-13)15-8-6-14(20)7-9-15/h2-9,13H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQLOBNVDQJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-2-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2664946.png)



![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)



![N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2664961.png)
![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2664962.png)
![9-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2664964.png)


